molecular formula C13H15NO2 B15355034 Ethyl 1-ethyl-1h-indole-2-carboxylate CAS No. 40913-41-5

Ethyl 1-ethyl-1h-indole-2-carboxylate

Cat. No.: B15355034
CAS No.: 40913-41-5
M. Wt: 217.26 g/mol
InChI Key: LEDSRUHAKQJBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-ethyl-1H-indole-2-carboxylate is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This compound, in particular, has a molecular formula of C11H11NO2 and a molecular weight of 189.2105 g/mol

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1-ethyl-1H-indole-2-carboxylic acid as the starting material.

  • Esterification Reaction: The carboxylic acid group is then converted to an ester group through esterification, using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of the compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the ester group to an alcohol group.

  • Substitution: Substitution reactions at the indole ring can lead to the formation of different substituted indole derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the indole ring.

  • Reduction Products: Indole-2-ol derivatives.

  • Substitution Products: Substituted indole derivatives with different functional groups.

Scientific Research Applications

Ethyl 1-ethyl-1H-indole-2-carboxylate has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 1-ethyl-1H-indole-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Ethyl 1-ethyl-1H-indole-2-carboxylate is similar to other indole derivatives, such as:

  • Ethyl indole-2-carboxylate: A closely related compound with a similar structure but lacking the ethyl group at the nitrogen atom.

  • 1H-Indole-2-carboxylic acid: The parent acid form without the ester group.

Uniqueness: this compound is unique due to the presence of the ethyl group at the nitrogen atom, which can influence its chemical reactivity and biological activity compared to other indole derivatives.

Properties

CAS No.

40913-41-5

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

ethyl 1-ethylindole-2-carboxylate

InChI

InChI=1S/C13H15NO2/c1-3-14-11-8-6-5-7-10(11)9-12(14)13(15)16-4-2/h5-9H,3-4H2,1-2H3

InChI Key

LEDSRUHAKQJBMP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C=C1C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.